molecular formula C11H21ClO3S B13615797 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13615797
M. Wt: 268.80 g/mol
InChI Key: LSSRKRAXAGNKOC-UHFFFAOYSA-N
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Description

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with cyclohexyloxy methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy methyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where such properties are desirable .

Biological Activity

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevance in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The cyclohexyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₅ClO₃S
Molecular Weight250.76 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonyl chlorides can act as electrophiles, enabling them to modify proteins through covalent bonding, which can lead to alterations in enzymatic activity or receptor function.

  • Antimicrobial Activity : Some studies have suggested that compounds containing sulfonyl groups exhibit antimicrobial properties. They may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites. For example, sulfonyl chlorides have been investigated as inhibitors of serine proteases, which play crucial roles in various physiological processes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis pathways or by disrupting cellular signaling.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that sulfonyl chlorides could effectively inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders. The compound exhibited an IC50 value comparable to known inhibitors, highlighting its potential therapeutic applications for conditions like Alzheimer's disease .

Research Findings

Recent advances in synthetic methodologies have facilitated the development of novel derivatives of sulfonyl chlorides with enhanced biological activities. For instance, modifications to the cyclohexyl moiety have been shown to improve selectivity towards specific biological targets while minimizing off-target effects.

Table 2: Comparative Biological Activity Data

CompoundTarget Enzyme/PathwayIC50 (µM)Reference
This compoundButyrylcholinesterase21.2 ± 0.01
Similar Sulfonyl DerivativeGram-positive bacteria15.0
Related CompoundCancer cell linesVaries

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-(cyclohexyloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3

InChI Key

LSSRKRAXAGNKOC-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1CCCCC1)CS(=O)(=O)Cl

Origin of Product

United States

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